

The Inhibition of Pyroptosis by Ac-YVAD-CHO: A Technical Guide

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Compound of Interest				
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This in-depth technical guide provides a comprehensive overview of the tetrapeptide aldehyde inhibitor, **Ac-YVAD-CHO**, and its role in the inhibition of pyroptosis. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for studying its effects, and visualizes the relevant biological pathways and experimental workflows.

Introduction to Pyroptosis and Ac-YVAD-CHO

Pyroptosis is a highly inflammatory form of programmed cell death initiated in response to microbial infections and other danger signals. It is a critical component of the innate immune response, but its dysregulation is implicated in a variety of inflammatory diseases. A key executioner of pyroptosis is Caspase-1, which, upon activation within a multi-protein complex called the inflammasome, cleaves Gasdermin D (GSDMD). The N-terminal fragment of GSDMD then forms pores in the plasma membrane, leading to cell lysis and the release of proinflammatory cytokines such as IL-1 β and IL-18.

Ac-YVAD-CHO (N-Acetyl-L-tyrosyl-L-valyl-L-alanyl-N-[(1S)-1-(carboxy)-2-oxoethyl]-L-aspartic acid aldehyde) is a synthetic, cell-permeable, and reversible inhibitor of Caspase-1. It is designed as a peptide mimetic of the Caspase-1 cleavage site in pro-IL-1β, allowing it to competitively bind to the active site of the enzyme and block its proteolytic activity. By inhibiting Caspase-1, **Ac-YVAD-CHO** effectively prevents the cleavage of GSDMD and the maturation of pro-inflammatory cytokines, thereby suppressing pyroptotic cell death.



Mechanism of Action of Ac-YVAD-CHO

Ac-YVAD-CHO acts as a potent and selective inhibitor of Caspase-1. The aldehyde group of **Ac-YVAD-CHO** forms a reversible covalent bond with the catalytic cysteine residue in the active site of Caspase-1, effectively blocking its enzymatic function. This prevents the processing of pro-IL-1 β and pro-IL-18 into their mature, active forms and, crucially for pyroptosis, inhibits the cleavage of Gasdermin D.

Quantitative Data for Ac-YVAD-CHO

The efficacy and selectivity of **Ac-YVAD-CHO** have been characterized in numerous studies. The following tables summarize key quantitative data for this inhibitor.

Table 1: Inhibitory Potency of Ac-YVAD-CHO

Parameter	Species	Value	Reference(s)
Ki (Caspase-1)	Human	0.76 nM	[1]
Ki (Caspase-1)	Mouse	3.0 nM	[1]
IC50 (IL-1β production)	Human	0.7 μΜ	[1]
IC50 (IL-1β production)	Mouse	2.5 μΜ	[1]

Table 2: Selectivity of **Ac-YVAD-CHO** for Caspases



Caspase Target	Ki (nM)	Selectivity vs. Caspase-1 (Human)	Reference(s)
Caspase-1	0.76	-	[2]
Caspase-4	163 - 970	~214 - 1276 fold	[2]
Caspase-5	163 - 970	~214 - 1276 fold	[2]
Caspase-8	163 - 970	~214 - 1276 fold	[2]
Caspase-9	163 - 970	~214 - 1276 fold	[2]
Caspase-10	163 - 970	~214 - 1276 fold	[2]
Caspase-2	>10,000	>13,157 fold	[2]
Caspase-3	>10,000	>13,157 fold	[2]
Caspase-6	>10,000	>13,157 fold	[2]
Caspase-7	>10,000	>13,157 fold	[2]

Table 3: Effective Concentrations of Ac-YVAD-CHO in Experimental Models

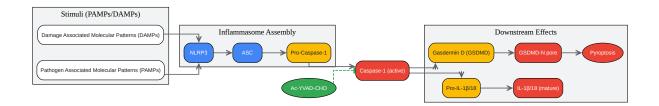


Model System	Application	Effective Concentration/Dos e	Reference(s)
LPS-treated THP-1 cell homogenates	Inhibition of Caspase- 1 and IL-1β activation	5 μΜ	[2]
Nitric oxide-induced thymocyte apoptosis	Reduction of apoptosis	15.6 μΜ	[1]
Mouse model of cerulein-induced acute pancreatitis	Reduction of IL-18 and IL-1β levels, and pyroptosis	12.5 μmol/kg	[2]
Mouse model of LPS-induced endotoxemia	Prevention of death	5 and 10 mg/kg	[2]
Rat model of quinolinic acid-induced apoptosis	Inhibition of Caspase- 1 activity and apoptosis	2-8 μg (intrastriatal infusion)	[3]

Signaling Pathways in Pyroptosis

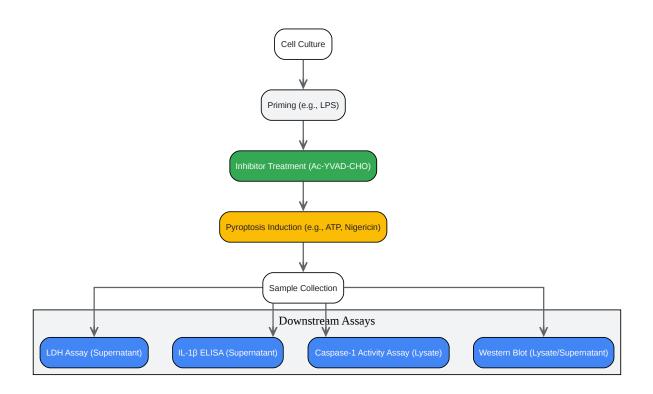
The following diagrams illustrate the canonical and non-canonical pyroptosis pathways and the point of intervention for **Ac-YVAD-CHO**.











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